N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide
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Overview
Description
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide is a chemical compound known for its unique structure and properties. It belongs to the class of nitrosamides, which are characterized by the presence of a nitroso group bonded to the nitrogen of an amide.
Preparation Methods
The synthesis of N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide involves several steps. One common method includes the reaction of N-monosubstituted carboxamides with nitrosyl cation, which is generated from nitrous acid in the presence of strong acids . The reaction proceeds through a nucleophilic attack at the nitrosyl cation, followed by the elimination of a proton to form the desired nitrosamide . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, homolysis of N-iodo-amides can lead to the formation of substituted biphenyl-2-carboxamidyl radicals, which can cyclize intramolecularly to give γ- and δ-lactams . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide has several scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions due to its reactivity and ability to form stable intermediates . In biology, it may be studied for its potential effects on cellular processes and its interactions with biological molecules . Industrial applications may include its use in the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide involves its ability to form reactive intermediates that can interact with various molecular targets. For example, the homolysis of N-iodo-amides can lead to the formation of radicals that can cyclize and form stable products . These reactive intermediates can interact with DNA, proteins, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
N,N-Bis(2-iodo-2,2-dinitroethyl)nitrous amide can be compared with other nitrosamides, such as N,N-bis(2-chloroethyl)nitrosourea and N-nitrosoguanidine . These compounds share similar structural features but differ in their reactivity and applications. For example, N,N-bis(2-chloroethyl)nitrosourea is used in cancer treatment due to its ability to alkylate DNA, while N-nitrosoguanidine is known for its mutagenic properties .
Properties
CAS No. |
63275-02-5 |
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Molecular Formula |
C4H4I2N6O9 |
Molecular Weight |
533.92 g/mol |
IUPAC Name |
N,N-bis(2-iodo-2,2-dinitroethyl)nitrous amide |
InChI |
InChI=1S/C4H4I2N6O9/c5-3(9(14)15,10(16)17)1-8(7-13)2-4(6,11(18)19)12(20)21/h1-2H2 |
InChI Key |
CIPJMGQHEVJBFZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])I)N(CC([N+](=O)[O-])([N+](=O)[O-])I)N=O |
Origin of Product |
United States |
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